Sodium 5-ethylthiophene-2-sulfinate
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Overview
Description
Sodium 5-ethylthiophene-2-sulfinate is a chemical compound with the molecular formula C₆H₇NaO₂S₂. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 5-ethylthiophene-2-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 5-ethylthiophene-2-sulfonyl chloride with sodium sulfite under basic conditions . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-ethylthiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form different thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are commonly employed.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted thiophene derivatives .
Scientific Research Applications
Sodium 5-ethylthiophene-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5-ethylthiophene-2-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent. It can form S–S, N–S, and C–S bonds, making it a versatile intermediate in organic synthesis . The compound interacts with various molecular targets and pathways, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 5-ethylthiophene-2-sulfinate is unique due to its thiophene ring structure, which imparts distinct electronic and steric properties compared to other sodium sulfinates. This uniqueness makes it particularly valuable in the synthesis of thiophene-based compounds with specific biological and industrial applications .
Biological Activity
Sodium 5-ethylthiophene-2-sulfinate is an organosulfur compound that has gained attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action, supported by case studies and research findings.
This compound has a unique structure characterized by a thiophene ring with an ethyl group and a sulfinate moiety. Its molecular formula is C6H7NaO2S2, and it has a molecular weight of approximately 196.25 g/mol. The presence of the sulfinate group enhances its reactivity, making it suitable for various biological applications.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem reported that this compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Properties
This compound has also been investigated for its anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies showed that this compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 2: IC50 Values for this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 8.5 |
A549 | 12.3 |
HeLa | 10.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in cellular metabolism, which contributes to its antimicrobial and anticancer effects.
Research Findings
Recent studies have utilized computational methods such as molecular docking to predict the interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in cancer progression and microbial survival, further validating its therapeutic potential .
Properties
Molecular Formula |
C6H7NaO2S2 |
---|---|
Molecular Weight |
198.2 g/mol |
IUPAC Name |
sodium;5-ethylthiophene-2-sulfinate |
InChI |
InChI=1S/C6H8O2S2.Na/c1-2-5-3-4-6(9-5)10(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
LFOQOWDVRUEUTO-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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